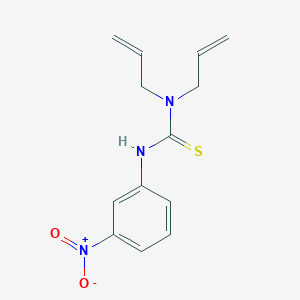

N,N-diallyl-N'-(3-nitrophenyl)thiourea

説明

N,N-Diallyl-N'-(3-nitrophenyl)thiourea is a thiourea derivative characterized by two allyl groups attached to the nitrogen atoms and a 3-nitrophenyl substituent on the aromatic ring. Thioureas are known for their versatile coordination chemistry and biological activities, influenced by substituent electronic and steric effects. The diallyl groups likely enhance solubility in organic solvents compared to bulkier aromatic substituents, while the electron-withdrawing 3-nitrophenyl group may stabilize intramolecular hydrogen bonding (N–H···O) and influence coordination behavior with metal ions . The compound can be synthesized via reactions involving 3-nitrophenyl isothiocyanate, a common precursor for nitro-substituted thioureas .

特性

IUPAC Name |

3-(3-nitrophenyl)-1,1-bis(prop-2-enyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-3-8-15(9-4-2)13(19)14-11-6-5-7-12(10-11)16(17)18/h3-7,10H,1-2,8-9H2,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTYWOASUXFNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Electronic Effects

*Calculated based on molecular formula C₁₂H₁₃N₃O₂S.

Coordination Chemistry

- N,N-Diallyl-N'-(3-nitrophenyl)thiourea : Likely coordinates via sulfur (thioketone) and nitrogen (imine) atoms. The intramolecular N–H···O bond may restrict carbonyl oxygen participation in metal coordination .

- N,N'-Bis(3-nitrophenyl)thiourea : Dual nitro groups may enhance metal-binding affinity, but steric hindrance could limit coordination modes .

- N-(3-Nitrobenzoyl)-N'-phenylthiourea : The nitrobenzoyl group introduces additional coordination sites (carbonyl oxygen), though hydrogen bonding may reduce availability .

Physicochemical Properties

- Solubility : Diallyl groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to fully aromatic thioureas like N,N'-bis(3-methylphenyl)thiourea .

- Melting Points : Aromatic thioureas (e.g., N,N'-bis(3-nitrophenyl)thiourea) typically have higher melting points (>200°C) due to strong intermolecular interactions, while alkyl-substituted derivatives (e.g., HL1) melt at lower temperatures (~150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。